molecular formula C14H18N2O B12107390 1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one

1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one

Cat. No.: B12107390
M. Wt: 230.31 g/mol
InChI Key: RIFGSMIKBNXPIA-UHFFFAOYSA-N
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Description

1-Benzyl-1,7-diazaspiro[35]nonan-2-one is a chemical compound with the molecular formula C14H18N2O It is known for its unique spirocyclic structure, which consists of a benzyl group attached to a diazaspiro nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-1,7-diazaspiro[35]nonan-2-one typically involves the reaction of benzylamine with a suitable spirocyclic precursorThe reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds .

Scientific Research Applications

1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 8-Benzyl-1,8-diazaspiro[4.5]decan-2-one
  • 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one

Uniqueness

1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one is unique due to its specific spirocyclic structure and the presence of a benzyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-benzyl-1,7-diazaspiro[3.5]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-13-10-14(6-8-15-9-7-14)16(13)11-12-4-2-1-3-5-12/h1-5,15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFGSMIKBNXPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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